Regioselective Carboxylation: 2,6-Difluoro-3-iodo vs. 2,6-Difluoro-4-iodo
In a head-to-head comparison of isomeric fluoroarenes under identical reaction conditions, the regioselective deprotonation and subsequent carboxylation of 1,3-difluoro-4-iodo-2-(trifluoromethyl)benzene (the IUPAC name for 2,6-difluoro-3-iodobenzotrifluoride) yields the corresponding 2,6-difluoro-3-iodobenzoic acid with an isolated yield of 71% [1]. In stark contrast, the 2,6-difluoro-4-iodo isomer, under the same deprotonation and carboxylation sequence, affords the corresponding acid with an isolated yield of only 13% [1].
| Evidence Dimension | Isolated Yield of Carboxylation Product |
|---|---|
| Target Compound Data | 71% isolated yield (2,6-difluoro-3-iodobenzoic acid) |
| Comparator Or Baseline | 2,6-Difluoro-4-iodobenzotrifluoride (isomer) with 13% isolated yield |
| Quantified Difference | 5.5-fold higher yield (71% vs 13%) |
| Conditions | Deprotonation with LDA or LTMP in THF at -75°C, followed by CO₂ quench |
Why This Matters
This 5.5-fold yield advantage demonstrates superior regioselectivity for the 3-iodo isomer in directed metalation, which is critical for synthesizing functionalized intermediates in drug discovery and materials science with higher efficiency and reduced waste.
- [1] Rausis, T.; Schlosser, M. The Basicity Gradient‐Driven Migration of Iodine: Conferring Regioflexibility on the Substitution of Fluoroarenes. Eur. J. Org. Chem. 2002, 2002, 3351-3358. View Source
